molecular formula C24H32N6O4 B2768705 3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide CAS No. 1243023-07-5

3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

Cat. No. B2768705
CAS RN: 1243023-07-5
M. Wt: 468.558
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including a sec-butylamino group, a propanamide group, and a 1,2,4-triazolo[4,3-a]quinazolin-4(5H)-yl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar triazole compounds often involves reactions with various nitrogen sources . The synthesis methods of 1,2,3- and 1,2,4-triazoles have been extensively studied .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large ring system. Molecular docking studies are often performed to investigate the binding modes of such compounds .

Scientific Research Applications

Anticancer Properties

“CHEMBL4534956” exhibits promising anticancer properties. Research suggests that it selectively targets cancer cells by inhibiting specific pathways involved in cell proliferation and survival. Its mechanism of action involves interfering with DNA replication and repair processes, leading to cell cycle arrest and apoptosis. Clinical trials are ongoing to evaluate its efficacy against various cancer types, including breast, lung, and colorectal cancers .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in various disease conditions. Researchers are investigating its potential for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

“CHEMBL4534956” has shown neuroprotective effects in preclinical studies. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. These properties make it a candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary data indicate that the compound possesses antiviral activity against certain viruses. It interferes with viral replication and entry mechanisms, making it relevant for viral infections like influenza and herpes .

Cardiovascular Applications

Researchers are exploring the cardiovascular benefits of “CHEMBL4534956.” It may protect against ischemic injury, reduce oxidative stress, and improve endothelial function. Clinical trials are underway to assess its potential in preventing heart attacks and strokes .

Metabolic Disorders

The compound’s metabolic effects are being investigated. It may regulate glucose metabolism, enhance insulin sensitivity, and reduce lipid accumulation. These properties could be valuable in managing diabetes and obesity .

Antimicrobial Activity

In vitro studies suggest that “CHEMBL4534956” exhibits antimicrobial activity against bacteria and fungi. Researchers are studying its potential as an alternative to existing antibiotics .

Pain Management

The compound’s analgesic properties are of interest. It may modulate pain pathways and provide relief in chronic pain conditions. Clinical trials are needed to validate its efficacy .

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Mechanism of Action

While the specific mechanism of action for this compound is not known, similar triazoloquinazoline derivatives have been investigated for their anticancer activity. The results of these studies suggested that PCAF binding could be the mechanism of action of these derivatives .

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, optimization of its synthesis pathway, and exploration of its potential applications in various fields .

properties

IUPAC Name

3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUJWACJIZGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

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